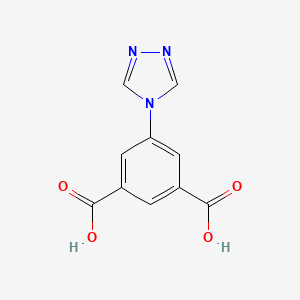
6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone, also known as PPP, is a chemical compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to exhibit a wide range of pharmacological activities, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist, as well as a serotonin 5-HT1A receptor agonist. These actions are thought to be responsible for the compound's pharmacological effects.
Biochemical and Physiological Effects
6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been found to have a variety of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. Additionally, 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been found to have antioxidant properties, which may be responsible for its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments is its wide range of pharmacological activities, which make it a promising candidate for the development of new drugs. However, one limitation of using 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone is its relatively low potency compared to other compounds with similar pharmacological activities.
Direcciones Futuras
There are numerous future directions for research involving 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone. One potential area of study is the development of more potent derivatives of 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone that exhibit improved pharmacological activities. Additionally, further research is needed to fully understand the mechanism of action of 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone and its potential applications in the treatment of neurological disorders. Finally, studies investigating the safety and toxicity of 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone are needed to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone can be achieved through a variety of methods, including the reaction of 4-phenyl-1-piperazine with 4-chloro-6-phenylpyrimidine-2(1H)-one in the presence of a base such as potassium carbonate. Other methods involve the use of different starting materials and reaction conditions.
Aplicaciones Científicas De Investigación
6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been found to exhibit a variety of pharmacological activities, including antipsychotic, anxiolytic, antidepressant, and analgesic effects. Additionally, 6-phenyl-2-(4-phenyl-1-piperazinyl)-4(3H)-pyrimidinone has been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
4-phenyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O/c25-19-15-18(16-7-3-1-4-8-16)21-20(22-19)24-13-11-23(12-14-24)17-9-5-2-6-10-17/h1-10,15H,11-14H2,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTDUWLKDYUSRNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=CC(=O)N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-acetyl-4-piperidinyl)carbonyl]-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6080043.png)

![1-{2-[3-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6080049.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[4-(methylthio)benzyl]-3-piperidinyl}propanamide](/img/structure/B6080051.png)
![N-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyethyl)-2-propanamine](/img/structure/B6080062.png)
![1-[4-(2-isopropylphenoxy)-2-buten-1-yl]piperazine](/img/structure/B6080065.png)
![3-({4-[1-(2,5-dimethyl-3-furoyl)-3-pyrrolidinyl]-1-piperidinyl}methyl)pyridine](/img/structure/B6080066.png)
![4-{[2-pyridinyl(2-pyridinylamino)methylene]carbonohydrazonoyl}benzoic acid](/img/structure/B6080076.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[(2-isopropyl-5-methylcyclohexyl)oxy]-2-propanol hydrochloride](/img/structure/B6080083.png)
![ethyl 4-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B6080090.png)

![N-[1-(4-methoxyphenyl)ethyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B6080114.png)
![4-[3-bromo-4-(dimethylamino)benzylidene]-1-(4-chlorophenyl)-3,5-pyrazolidinedione](/img/structure/B6080116.png)